2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol
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Overview
Description
2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride can yield the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenol: Shares the phenolic and amino groups but lacks the triazole ring.
1,2,3-Triazole derivatives: Similar triazole ring structure but different substituents.
Uniqueness
What sets 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9Cl3N4O |
---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-[5-amino-1-(2,4-dichlorophenyl)triazol-4-yl]-4-chlorophenol |
InChI |
InChI=1S/C14H9Cl3N4O/c15-7-2-4-12(22)9(5-7)13-14(18)21(20-19-13)11-3-1-8(16)6-10(11)17/h1-6,22H,18H2 |
InChI Key |
BVSRMHRPTLJGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=C(N=N2)C3=C(C=CC(=C3)Cl)O)N |
Origin of Product |
United States |
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